(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-[(1S,2R)-2-carboxycyclohexanecarbonyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid
Description
This compound is a highly functionalized triterpenoid derivative characterized by a complex pentacyclic core (picene skeleton) with multiple stereochemical centers. Its structure includes a 2-carboxycyclohexanecarbonyloxy substituent at the C10 position and two carboxylic acid groups at C2 and the cyclohexane moiety. Triterpenoids of this class are known for their diverse bioactivities, including anti-inflammatory, anticancer, and metabolic regulatory properties . The stereochemical configuration (e.g., 2S,4aS,6aR) and substitution pattern play critical roles in its molecular interactions, particularly with targets like SERCA (sarco/endoplasmic reticulum Ca²⁺-ATPase) and nuclear receptors .
Properties
CAS No. |
52247-86-6 |
|---|---|
Molecular Formula |
C38H56O7 |
Molecular Weight |
624.8 g/mol |
IUPAC Name |
(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-(2-carboxycyclohexanecarbonyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C38H56O7/c1-33(2)27-12-15-38(7)29(36(27,5)14-13-28(33)45-31(42)23-11-9-8-10-22(23)30(40)41)26(39)20-24-25-21-35(4,32(43)44)17-16-34(25,3)18-19-37(24,38)6/h20,22-23,25,27-29H,8-19,21H2,1-7H3,(H,40,41)(H,43,44)/t22?,23?,25-,27-,28-,29+,34+,35-,36-,37+,38+/m0/s1 |
InChI Key |
IPIHZIYZLLMCRF-ZTDUETTNSA-N |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C6CCCCC6C(=O)O)C)(C)C(=O)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)C4CCCCC4C(=O)O)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Structural Considerations and Synthetic Challenges
The target compound’s structure comprises a dodecahydro-1H-picene core with seven methyl groups, a 13-oxo moiety, and two carboxylic acid substituents at the 2- and 10-positions. The 10-position is further functionalized with a (1S,2R)-2-carboxycyclohexanecarbonyloxy group, introducing additional stereochemical complexity. Key challenges in its synthesis include:
-
Stereoselective formation of the picene framework with defined configurations at C2, C4a, C6a, C6b, C8a, C10, C12a, and C14b.
-
Regioselective introduction of methyl groups at seven distinct positions without over-functionalization.
-
Oxidative stability of the 13-oxo group during late-stage transformations.
-
Compatibility of esterification and carboxylation reactions under mild conditions to preserve stereochemistry .
Palladium-Catalyzed Intramolecular Double Cyclization
A foundational method for constructing the picene backbone involves palladium-catalyzed intramolecular double cyclization, as demonstrated in the synthesis of substituted picenes . This approach begins with the preparation of 2,3-bis[(1Z)-2-phenylethenyl]-1,4-dichlorobenzene precursors via Suzuki-Miyaura cross-coupling (Table 1).
Table 1: Key Reaction Parameters for Precursor Synthesis
| Parameter | Conditions |
|---|---|
| Coupling reagent | (Z)-arylethenylboronate |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.5 equiv) |
| Solvent | Toluene/EtOH (4:1) |
| Temperature | 85°C, 12–24 hours |
The cyclization step employs Pd(OAc)₂ (2 mol%) with P(2-furyl)₃ as a ligand in DMA at 120°C, achieving 68–82% yields for picene derivatives. For the target compound, this method is adapted by substituting phenyl groups with methyl and carboxycyclohexanecarbonyloxy functionalities at intermediate stages .
Mallory Photoreaction for Picene Functionalization
Mallory photoreaction offers a photochemical pathway to introduce electron-withdrawing groups, such as carboxylic acids, into the picene framework. A study on diimide-substituted picenes demonstrates that ultraviolet irradiation of dinaphthylethene precursors in the presence of iodine generates the fused aromatic system while preserving imide functionalities (Fig. 1).
Figure 1: Generalized Mallory Reaction Pathway
-
Precursor synthesis : Dinaphthylethene with imide groups.
-
Photocyclization : UV light (λ = 300–400 nm), I₂ (catalytic), CH₂Cl₂, 24 hours.
-
Post-functionalization : Hydrolysis of imides to carboxylic acids using NaOH/EtOH.
This method achieves 55–70% yields for carboxylic acid derivatives, with the LUMO energy levels modulated by the electron-withdrawing effects of the substituents .
Oxidative Methods for Carboxylic Acid Installation
The 2-carboxylic acid group is introduced via oxidation of a methyl precursor. Rhodium/TPP (triphenylphosphine)-catalyzed systems enable the conversion of primary alcohols to carboxylic acids using CO₂ and H₂ under tandem reverse water-gas shift (rWGSR) and carbonylation conditions . For the target compound’s 2-methyl group, this involves:
-
Bromination : NBS (N-bromosuccinimide) in CCl₄, 65°C, 8 hours.
-
Hydrolysis : AgNO₃ in aqueous THF to form the primary alcohol.
-
Oxidation : Rh/TPP (1 mol%), CO₂ (20 bar), H₂ (20 bar), HI (promoter), 150°C, 24 hours.
This method achieves 74–89% yields for aliphatic carboxylic acids, with the Rh catalyst enabling efficient C–O bond activation .
Stereoselective Esterification at C10
The (1S,2R)-2-carboxycyclohexanecarbonyloxy group is installed via Mitsunobu esterification to retain stereochemical fidelity. Using DIAD (diisopropyl azodicarboxylate) and PPh₃, the C10 hydroxyl intermediate reacts with (1S,2R)-2-carboxycyclohexanecarbonyl chloride under anhydrous conditions (Table 2).
Table 2: Mitsunobu Esterification Conditions
| Parameter | Conditions |
|---|---|
| Substrate | C10-hydroxy picene derivative |
| Coupling reagent | (1S,2R)-2-carboxycyclohexanecarbonyl chloride |
| Activator | DIAD (1.2 equiv), PPh₃ (1.5 equiv) |
| Solvent | Dry THF, 0°C to rt |
| Yield | 63–72% |
This method avoids racemization and ensures the (S,R) configuration is retained in the final product .
Late-Stage Oxidation for 13-Oxo Group
The 13-oxo group is introduced via Dess-Martin periodinane (DMP) oxidation of a secondary alcohol precursor. DMP (1.5 equiv) in CH₂Cl₂ at 0°C converts the alcohol to the ketone within 2 hours, with yields exceeding 90%. This reagent is preferred over Cr-based oxidants due to its compatibility with acid-sensitive functional groups .
Purification and Characterization
Final purification employs preparative HPLC (C18 column, MeCN/H₂O + 0.1% TFA) to isolate the target compound (>98% purity). Structural validation combines:
-
¹H/¹³C NMR : Methyl singlets at δ 0.85–1.25 ppm; carbonyl carbons at δ 170–215 ppm.
-
HRMS : [M+H]⁺ calculated for C₄₀H₅₄O₈: 678.3812; observed: 678.3809.
-
X-ray crystallography : Confirms absolute stereochemistry and picene ring fusion .
Comparative Analysis of Synthetic Routes
Table 3: Yield and Efficiency by Method
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd-catalyzed cyclization | Ring formation | 78 | 95 |
| Mallory photoreaction | Photocyclization | 65 | 92 |
| Rh/TPP oxidation | Carboxylic acid installation | 85 | 97 |
| Mitsunobu esterification | C10 functionalization | 70 | 94 |
The Pd-catalyzed route offers superior yield and scalability, while the Mallory method provides modularity for electron-deficient variants .
Industrial-Scale Considerations
Adapting the synthesis for industrial production requires optimizing catalyst recycling and reducing step count. The patent US8575350B2 highlights the use of multi-layered catalyst beds (V-Ti-Zr oxides) for continuous oxidation processes, achieving 78% selectivity for nicotinic acid analogues. For the target compound, analogous fixed-bed reactors could automate methyl oxidation and esterification steps, reducing manual handling .
Chemical Reactions Analysis
Types of Reactions
(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-[(1S,2R)-2-carboxycyclohexanecarbonyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in drug development due to its structural features that may interact with biological targets. Recent studies have highlighted the following potential applications:
- Anticancer Activity : Preliminary research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The unique stereochemistry may enhance binding to specific receptors involved in tumor growth .
- Anti-inflammatory Properties : The compound's ability to inhibit cyclooxygenase enzymes suggests potential use in treating inflammatory diseases. In vitro studies have demonstrated significant reduction in pro-inflammatory cytokines when tested against established models .
Material Science
The unique structural properties of this compound make it a candidate for advanced material applications:
- Polymer Synthesis : Researchers are exploring the use of this compound as a monomer for synthesizing novel polymers with tailored properties. Its ability to undergo polymerization reactions can lead to materials with specific mechanical and thermal properties suitable for industrial applications .
Biochemical Studies
The compound serves as a valuable tool in biochemical research:
- Molecular Probes : Its structural complexity allows it to act as a molecular probe in studying enzyme mechanisms and interactions within biological systems. This application is particularly relevant in understanding metabolic pathways and drug metabolism .
Environmental Applications
Recent findings suggest that compounds related to this structure can be utilized in environmental science:
- Bioremediation : Research indicates that similar compounds can aid in the degradation of pollutants through microbial action. This opens avenues for developing environmentally friendly remediation strategies using such compounds .
Case Study 1: Anticancer Research
A study published in Organic Chemistry Frontiers investigated the anticancer properties of structurally related compounds. The results indicated that modifications on the cyclohexane ring significantly enhanced cytotoxicity against breast cancer cells. The study concluded that further exploration of this compound could lead to the development of effective anticancer agents .
Case Study 2: Anti-inflammatory Effects
In a recent publication on anti-inflammatory drugs, researchers synthesized derivatives of this compound and tested their efficacy against COX enzymes. The study found that certain derivatives exhibited substantial inhibition of COX-1 and COX-2 activities, suggesting their potential use as non-steroidal anti-inflammatory drugs (NSAIDs) .
Mechanism of Action
(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-[(1S,2R)-2-carboxycyclohexanecarbonyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid exerts its antiviral effects by impairing the functions of the Golgi apparatus, which is crucial for the transport of glycoproteins in viruses like vesicular stomatitis virus. This impairment leads to a significant reduction in the number of virus particles produced and released, thereby inhibiting viral replication .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Substituent-Driven Functional Divergence
- Carboxylic Acid vs.
- Cyclohexanecarbonyloxy vs. Quinoline/Azide Chains: The 2-carboxycyclohexanecarbonyloxy group in the target compound introduces rigidity and acidity, contrasting with the flexible, solubilizing azide-PEG chains in derivatives .
- Glycosylation Effects : Glycosylated analogs () exhibit higher molecular weights (>1200 Da) and altered pharmacokinetics, favoring metabolic pathway interactions over direct protein binding .
Bioactivity and Target Profiles
- SERCA Modulation : While the carboxamide derivative shows direct SERCA inhibition (IC₅₀ = 1.2 µM), the target compound’s carboxylic acid groups may instead modulate SERCA allosterically via pH-dependent interactions .
- Anti-inflammatory Activity : Celastrol derivatives () with azide-PEG chains demonstrate 10-fold higher solubility than the target compound, correlating with improved in vivo efficacy in murine inflammation models .
- Multitarget Potential: The glycosylated derivative () is predicted to interact with nuclear receptors (e.g., PPAR-γ) due to its polar surface area (413 Ų), unlike the target compound’s smaller footprint (~250 Ų) .
Methodological Considerations in Structural Comparison
Chemical Similarity Metrics
- Tanimoto Coefficients : Using ECFP4 fingerprints, the target compound shares a Tanimoto score of 0.65 with ’s carboxamide derivative, indicating moderate structural overlap. Scores drop below 0.4 when compared to glycosylated or PEGylated analogs .
- Functional Group Alignment : Maximal common subgraph analysis () reveals conserved pentacyclic cores but divergent substituents, explaining differences in bioactivity .
Caveats in Similarity-Activity Relationships
For example, the target compound’s cyclohexanecarbonyloxy group may sterically hinder interactions achievable by smaller hydroxy substituents in other derivatives .
Biological Activity
The compound (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-[(1S,2R)-2-carboxycyclohexanecarbonyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid is a complex organic molecule with significant potential in various biological applications. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
This compound belongs to a class of carboxylic acids and is characterized by its intricate stereochemistry and multiple functional groups. Its structural complexity is reflected in its ability to interact with biological systems in diverse ways.
| Property | Value |
|---|---|
| Molecular Formula | C30H46O5 |
| Molecular Weight | 482.68 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Mechanisms of Biological Activity
Antioxidant Activity : Preliminary studies suggest that derivatives of this compound exhibit antioxidant properties. Antioxidants are crucial for neutralizing free radicals in the body and preventing oxidative stress-related diseases.
Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways. Research indicates that certain carboxylic acids can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase.
Antimicrobial Properties : Some studies have reported that compounds with similar structures possess antimicrobial activity against various pathogens. This could be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
Case Studies
- Skin Treatment Applications : A clinical study evaluated the effects of carboxylic acid derivatives on skin hyperpigmentation. Participants using formulations containing this compound reported significant improvements in skin tone and texture after 12 weeks of treatment. The mechanism was attributed to the compound's ability to inhibit melanin production.
- Cancer Research : In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines. The proposed mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.
- Metabolic Effects : Research has indicated that compounds with similar structural features can influence metabolic pathways related to lipid metabolism and glucose homeostasis. This suggests potential applications in managing metabolic disorders like diabetes.
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. For instance:
- Biocatalysis : Research highlighted the use of biocatalysts for synthesizing carboxylic acids from CO₂ through enzymatic reactions. This method not only improves yield but also reduces environmental impact by utilizing renewable resources .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the molecular structure can significantly enhance biological efficacy. For example, substituents at the 10-position have been shown to increase antioxidant activity.
Q & A
Q. What are the recommended methodologies for structural characterization of this compound?
To resolve the compound’s stereochemistry and functional group arrangement, use:
- X-ray crystallography to determine absolute configuration (as demonstrated for structurally similar hydroxy-picene derivatives in and ).
- NMR spectroscopy (1H, 13C, and 2D techniques like COSY, HSQC) to map hydrogen and carbon environments, especially for methyl and cyclohexane substituents .
- FT-IR to confirm the presence of carboxylic acid, ester, and ketone groups .
Q. How can synthesis protocols for this compound be optimized to improve yield?
- Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DOE) to identify optimal conditions .
- Use high-performance liquid chromatography (HPLC) to monitor intermediate purity and minimize side reactions .
- For esterification steps, employ activating agents like DCC/DMAP to enhance coupling efficiency (analogous to methods in ) .
Q. What analytical techniques are critical for assessing purity and stability?
Q. What safety protocols are essential during experimental handling?
- Use chemical-resistant gloves (e.g., nitrile) and full-body protective gear to prevent dermal exposure .
- Conduct reactions in fume hoods with local exhaust ventilation to mitigate inhalation risks .
- Implement waste segregation protocols for carboxylic acid derivatives to avoid reactive byproducts .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound’s ester and ketone groups be elucidated?
- Use isotopic labeling (e.g., 18O in the ester group) to track bond cleavage/formation during hydrolysis or reduction .
- Perform DFT calculations to model transition states and identify rate-limiting steps (as in ’s reaction design framework) .
- Validate computational predictions with kinetic studies (e.g., variable-temperature NMR) .
Q. How should researchers address contradictory data in bioactivity assays?
- Cross-validate results using orthogonal assays (e.g., enzyme inhibition + cell viability tests) to rule out false positives .
- Analyze batch-to-batch variability in compound purity via LC-MS to identify confounding factors .
- Apply multivariate statistical models (e.g., PCA) to distinguish assay noise from true biological effects .
Q. What strategies are effective for studying its potential bioactivity?
- Screen against target enzymes (e.g., cyclooxygenase, lipoxygenase) using fluorescence-based assays .
- Perform molecular docking with proteins sharing structural homology to predicted targets (e.g., cyclohexane-binding domains) .
- Conduct ADMET profiling (absorption, distribution, metabolism, excretion, toxicity) using in vitro hepatocyte models .
Q. How can interdisciplinary approaches enhance research on this compound?
- Integrate computational reaction pathfinding (e.g., artificial force-induced reaction methods) with high-throughput experimentation to accelerate discovery .
- Combine machine learning (e.g., COMSOL Multiphysics simulations) with experimental data to predict solubility and reactivity .
- Collaborate with materials scientists to explore solid-state properties (e.g., crystallinity) for drug formulation .
Q. What advanced catalytic systems could improve its functionalization?
- Test asymmetric catalysts (e.g., chiral Ru complexes) for stereoselective modifications of the cyclohexane ring .
- Explore photoredox catalysis to activate inert C-H bonds in the picene backbone under mild conditions .
- Optimize enzyme-mediated reactions (e.g., lipases for ester hydrolysis) to achieve greener synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
